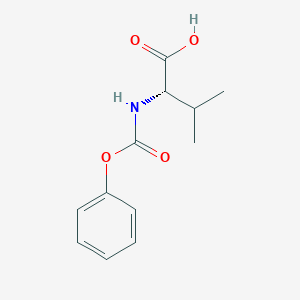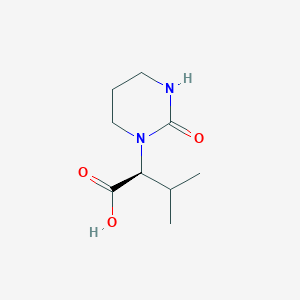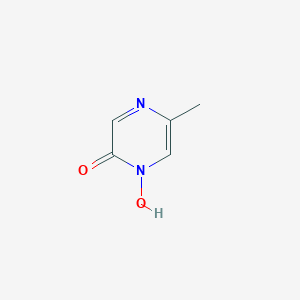
1-Hydroxy-5-methylpyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-5-methylpyrazin-2-one, also known as 1,5-Dihydroxy-3-methyl-2-pyrazinone or 1,5-DHP, is a chelating agent that has been widely used in scientific research. It is a small, water-soluble molecule that can form stable complexes with metal ions, such as iron, copper, and zinc. Due to its ability to bind metal ions, 1,5-DHP has been applied in various fields, including biochemistry, microbiology, and environmental science.
作用机制
The mechanism of action of 1,5-DHP is based on its ability to chelate metal ions. When 1,5-DHP binds to a metal ion, it forms a stable complex that can affect the properties and function of the metal ion. For example, the binding of 1,5-DHP to iron can prevent the formation of reactive oxygen species (ROS) by inhibiting the Fenton reaction. This mechanism has been proposed to explain the antioxidant activity of 1,5-DHP.
生化和生理效应
1,5-DHP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, anti-inflammatory activity, and antimicrobial activity. The antioxidant activity of 1,5-DHP is based on its ability to chelate iron and prevent the formation of ROS. The anti-inflammatory activity of 1,5-DHP is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antimicrobial activity of 1,5-DHP is due to its ability to chelate metal ions that are essential for the growth and survival of microorganisms.
实验室实验的优点和局限性
The advantages of using 1,5-DHP in lab experiments include its high stability, water solubility, and ability to chelate metal ions. It can be easily synthesized and purified, and its properties can be easily characterized. The limitations of using 1,5-DHP include its potential toxicity and the need for careful handling due to its chelating properties. In addition, the specificity of 1,5-DHP for different metal ions may vary, which can affect its performance in different experimental settings.
未来方向
1,5-DHP has great potential for future research in various fields. Some of the future directions for 1,5-DHP research include:
1. Development of new chelating agents based on the structure of 1,5-DHP for specific metal ions.
2. Investigation of the role of 1,5-DHP in metal homeostasis and metal-related diseases, such as iron overload and copper deficiency.
3. Application of 1,5-DHP in the development of new antimicrobial agents and drugs.
4. Study of the interaction of 1,5-DHP with metal-containing nanoparticles for potential biomedical applications.
5. Exploration of the use of 1,5-DHP in environmental science for the removal of metal ions from contaminated water and soil.
Conclusion:
1,5-DHP is a versatile chelating agent that has been widely used in scientific research. Its ability to bind metal ions makes it a valuable tool for studying metalloproteins and metalloenzymes. 1,5-DHP has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activity. Although there are limitations to its use, 1,5-DHP has great potential for future research in various fields, including biochemistry, microbiology, and environmental science.
合成方法
1,5-DHP can be synthesized by several methods, including the reaction of 3-methyl-2-pyrazinone with hydroxylamine, the reaction of 3-methyl-2-pyrazinone with nitrite, and the reaction of 3-methyl-2-pyrazinone with hydrogen peroxide. The most commonly used method is the reaction of 3-methyl-2-pyrazinone with hydroxylamine, which yields 1,5-DHP with a high yield and purity.
科学研究应用
1,5-DHP has been extensively used in scientific research due to its chelating properties. It can form stable complexes with metal ions, which makes it an ideal tool for studying metalloproteins and metalloenzymes. 1,5-DHP has been used to investigate the structure and function of metal-containing proteins, such as hemoglobin, myoglobin, and cytochrome c. It has also been applied in the study of metalloenzymes, such as catalase and peroxidase, to elucidate their catalytic mechanisms.
属性
CAS 编号 |
105985-14-6 |
|---|---|
产品名称 |
1-Hydroxy-5-methylpyrazin-2-one |
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
1-hydroxy-5-methylpyrazin-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |
InChI 键 |
XHKPDBJXFNCMRH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)C=N1)O |
规范 SMILES |
CC1=CN(C(=O)C=N1)O |
同义词 |
2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



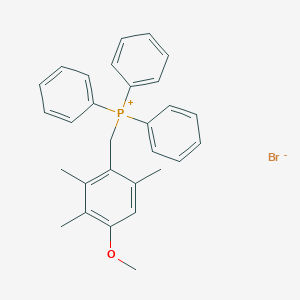
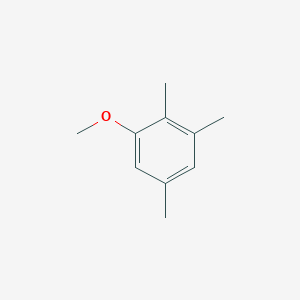
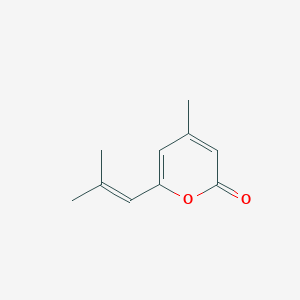
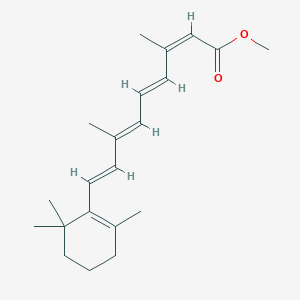
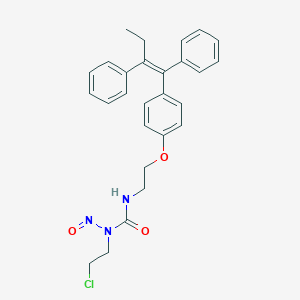
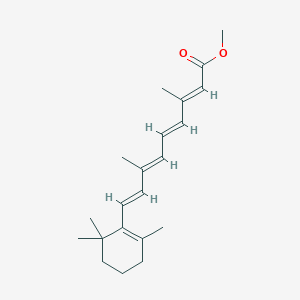
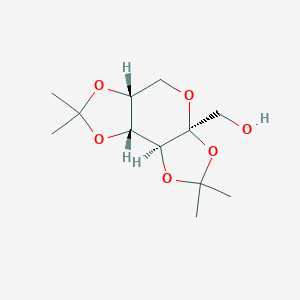
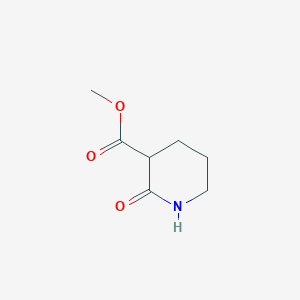
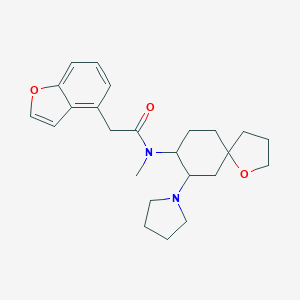
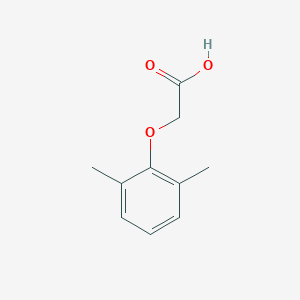
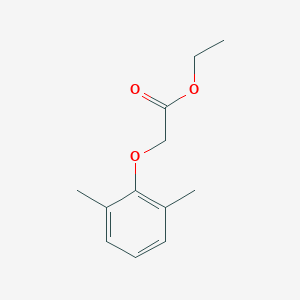
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
